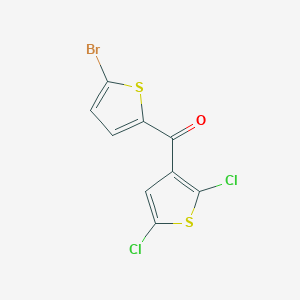![molecular formula C22H19N3O9 B14614818 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) CAS No. 59919-92-5](/img/structure/B14614818.png)
4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of nitrophenols
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and subsequent functionalization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the nitro groups would produce corresponding amines.
Aplicaciones Científicas De Investigación
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, antioxidants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) involves its interaction with molecular targets through its phenolic and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol): Similar structure but with different substituents, leading to variations in reactivity and applications.
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
Bisphenol A: Another phenolic compound with industrial significance, used in the production of plastics and resins.
Propiedades
Número CAS |
59919-92-5 |
|---|---|
Fórmula molecular |
C22H19N3O9 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
4-[[4-hydroxy-3-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-5-nitrophenyl]methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C22H19N3O9/c1-11-3-13(8-17(20(11)26)23(29)30)5-15-7-16(22(28)19(10-15)25(33)34)6-14-4-12(2)21(27)18(9-14)24(31)32/h3-4,7-10,26-28H,5-6H2,1-2H3 |
Clave InChI |
DMOLFMCHZSCLJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C(=C3)C)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


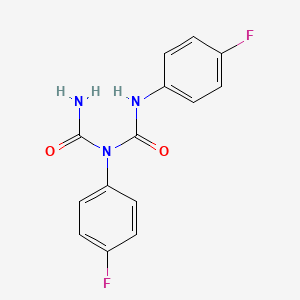
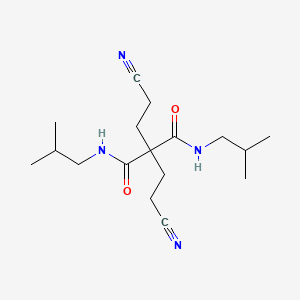
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
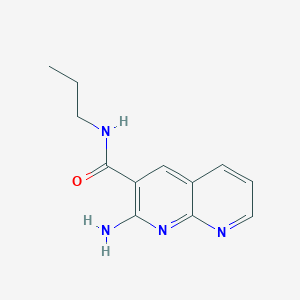
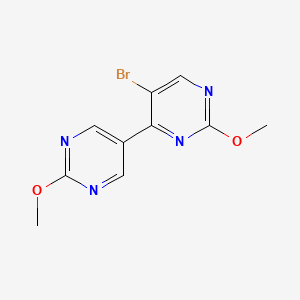
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
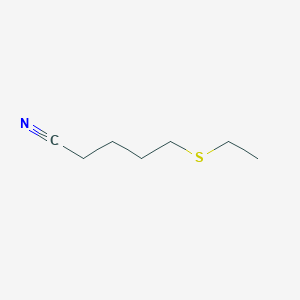
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
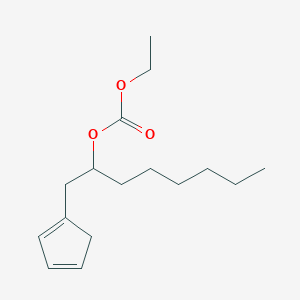
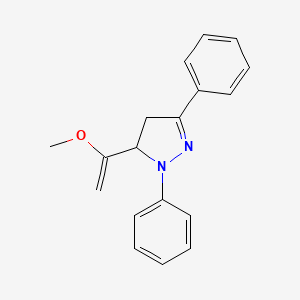
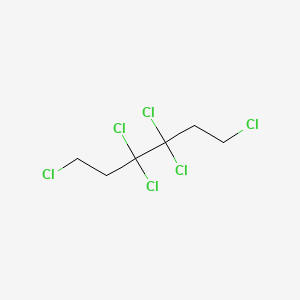
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
